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Introduction
AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the

AGC kinase family, with primary activity against Protein Kinase B (Akt), p70 S6 Kinase

(p70S6K), and Protein Kinase A (PKA).[1][2] Developed through fragment-based lead

discovery and structure-based drug design, AT7867 has demonstrated significant potential in

preclinical cancer research.[3] Its mechanism of action involves the suppression of crucial

cellular signaling pathways that govern cell growth, proliferation, and survival.[3][4] This

technical guide provides an in-depth overview of AT7867's inhibitory profile against p70S6K

and PKA, detailed experimental protocols, and visualizations of the relevant signaling pathways

and experimental workflows.

Data Presentation
In Vitro Kinase Inhibitory Activity of AT7867
The inhibitory potency of AT7867 has been quantified against several key kinases in the AGC

family using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are

summarized in the table below.
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Target Kinase IC50 (nM) Reference

Akt1 32 [1][2]

Akt2 17 [1][2]

Akt3 47 [1][2]

p70S6K 85 [1][2]

PKA 20 [1][2]

Cellular Proliferation Inhibition by AT7867
AT7867 has been shown to inhibit the proliferation of various human cancer cell lines. The IC50

values for cell growth inhibition after 72 hours of treatment are presented below.

Cell Line Tumor Type IC50 (µM) Reference

MES-SA Uterine Sarcoma 0.94 [2]

MDA-MB-468 Breast Cancer 2.26 [2]

MCF-7 Breast Cancer 1.86 [2]

HCT116 Colon Cancer 1.76 [2]

HT29 Colon Cancer 3.04 [2]

U87MG Glioblastoma 8.22 [2]

PC-3 Prostate Cancer 10.37 [2]

DU145 Prostate Cancer 11.86 [2]

Signaling Pathways
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, highlighting

the points of inhibition by AT7867 on p70S6K and its broader impact on the AGC kinase family,

including PKA.
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Caption: AT7867 inhibits key nodes in the PI3K/Akt/mTOR and PKA signaling pathways.
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Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding
Format)
This protocol is adapted from Grimshaw et al., 2010 and is suitable for determining the IC50

values of AT7867 against p70S6K and PKA.[5]

Materials:

AT7867 dihydrochloride

Recombinant human p70S6K and PKA enzymes

Peptide substrate (e.g., Kemptide for PKA)

Kinase assay buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15

mM MgCl₂, 1 mM sodium orthovanadate, 1 mM DTT, 10 µg/ml BSA)

[γ-³²P]ATP

Filter mats

Scintillation counter

Procedure:

Prepare serial dilutions of AT7867 in DMSO.

In a 96-well plate, add the kinase, peptide substrate, and AT7867 dilution to the kinase assay

buffer.

Initiate the reaction by adding [γ-³²P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by spotting the mixture onto filter mats.

Wash the filter mats extensively to remove unincorporated [γ-³²P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase activity relative to the DMSO control and plot the results

against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of p-p70S6K (Thr389)
This protocol outlines the procedure to assess the effect of AT7867 on the phosphorylation of

p70S6K in cultured cells.

Materials:

Human cancer cell line (e.g., U87MG)

Complete cell culture medium

AT7867 dihydrochloride

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, and anti-GAPDH

(loading control)

HRP-conjugated secondary antibody

ECL Western Blotting Detection Reagents

Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with varying concentrations of AT7867 or DMSO (vehicle control) for the

desired time (e.g., 1-24 hours).
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Lyse the cells and quantify the protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389)

overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Visualize the protein bands using ECL detection reagents.

Strip the membrane and re-probe for total p70S6K and GAPDH to ensure equal loading.

Cell Viability Assay (AlamarBlue Assay)
This protocol, based on methods described by Grimshaw et al. (2010), measures the metabolic

activity of cells as an indicator of cell viability.[5]

Materials:

Human cancer cell line (e.g., U87MG)

Complete cell culture medium

AT7867 dihydrochloride

AlamarBlue reagent

96-well microplates

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24

hours.
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Treat the cells with a range of concentrations of AT7867 for 72 hours.

Add AlamarBlue reagent to each well and incubate for 4-6 hours at 37°C.

Measure the fluorescence or absorbance of the wells using a plate reader.

Calculate cell viability as a percentage of the DMSO-treated control cells and plot the data to

determine the IC50 value.

Experimental Workflow Visualization
The following diagram provides a logical workflow for evaluating the inhibitory effects of

AT7867.
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Caption: A typical experimental workflow for characterizing the activity of AT7867.

Conclusion
AT7867 dihydrochloride is a valuable research tool for investigating cellular signaling

pathways dependent on Akt, p70S6K, and PKA. Its potent and selective inhibitory profile

makes it a suitable candidate for preclinical studies in various cancer models. The experimental

protocols and data presented in this guide offer a comprehensive resource for scientists and

researchers aiming to utilize AT7867 in their studies. Further investigation into the broader

kinome selectivity and in vivo efficacy of AT7867 will continue to elucidate its full therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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